Sodium (R)-2-hydroxypentanedioate (commonly known as D-2-hydroxyglutarate disodium salt) is the chemically stable, highly water-soluble salt form of the primary oncometabolite generated by neomorphic isocitrate dehydrogenase (IDH1/2) mutations . In procurement and assay design, this specific enantiomeric salt is selected to provide precise, pH-stable aqueous solubility (exceeding 100 mg/mL) essential for cell-free biochemical assays and structural biology [1]. Unlike its (S)-enantiomer or lipophilic prodrug derivatives, the bare (R)-enantiomer sodium salt allows researchers to accurately titrate the competitive inhibition of α-ketoglutarate-dependent dioxygenases—such as TET DNA demethylases and JmjC histone demethylases—without introducing confounding variables from membrane-permeability modifications or unbuffered acid-induced artifacts .
Substituting Sodium (R)-2-hydroxypentanedioate with generic '2-hydroxyglutarate' mixtures, the (S)-enantiomer (L-2-HG), or the free acid fundamentally compromises experimental integrity [1]. The (S)-enantiomer is produced via distinct metabolic pathways, such as hypoxia-induced lactate dehydrogenase promiscuity, and exhibits significantly different binding affinities, often proving more potent than the (R)-form against prolyl hydroxylases[2]. Consequently, using a racemic mixture or the wrong enantiomer in IDH-mutant models yields artefactual kinetic data. Furthermore, utilizing the free acid rather than the sodium salt introduces severe hygroscopicity and unpredictable pH drops in weakly buffered microplate assays, while cell-permeable octyl-esters undergo variable intracellular cleavage, preventing the exact calculation of active-site molarity required for rigorous enzyme kinetic studies [1].
In competitive inhibition assays of α-ketoglutarate-dependent dioxygenases, the (R)-enantiomer demonstrates a distinct kinetic profile compared to the (S)-enantiomer (L-2-HG) [1]. While L-2-HG is often a more potent broad-spectrum inhibitor, D-2-HG is the biologically accurate metabolite for modeling IDH1/2-mutant cancers. For example, D-2-HG inhibits TET2 by up to 83% at 50 mM concentrations, accurately reflecting the 5–35 mM pathological accumulation observed in IDH-mutant gliomas [2]. Procuring the exact (R)-enantiomer ensures that derived IC50 values reflect true IDH-driven pathology rather than generic hypoxia-driven (L-2-HG) responses [1].
| Evidence Dimension | Inhibition profile and physiological relevance |
| Target Compound Data | (R)-2-HG: Biologically accurate IDH-mutant oncometabolite (TET2 inhibition up to 83% at 50 mM) |
| Comparator Or Baseline | (S)-2-HG (L-2-HG): Hypoxia-associated metabolite with distinct, often lower IC50 values for PHDs |
| Quantified Difference | Strict enantiomeric dependence for modeling IDH-mutant vs. hypoxic phenotypes |
| Conditions | Cell-free α-KG-dependent dioxygenase kinetic assays |
Procuring the exact (R)-enantiomer is mandatory for validating IDH-mutant targeted therapies, as racemic or (S)-forms misrepresent the specific enzymatic blockade.
The sodium salt of (R)-2-hydroxypentanedioate provides a highly stable, non-hygroscopic solid that achieves rapid aqueous solubility (>100 mg/mL or >500 mM) without requiring aggressive heating or co-solvents . In contrast, the free acid form ((R)-2-hydroxypentanedioic acid) is prone to moisture absorption, leading to inaccurate weighing and concentration errors . Furthermore, dissolving the free acid in standard biochemical buffers (e.g., HEPES or Tris at pH 7.4) can cause rapid pH depression, altering enzyme activity independent of competitive inhibition. The sodium salt maintains buffer integrity, ensuring that observed IC50 shifts are strictly due to α-ketoglutarate antagonism .
| Evidence Dimension | Solubility and pH impact in neutral buffers |
| Target Compound Data | Sodium salt: >100 mg/mL solubility, pH-neutral dissolution |
| Comparator Or Baseline | Free acid: Hygroscopic, induces acidic shifts in unbuffered/weakly buffered solutions |
| Quantified Difference | Eliminates pH-induced enzymatic artifacts and weighing errors |
| Conditions | Standard in vitro biochemical assay preparation |
For high-throughput screening and enzyme kinetics, the sodium salt guarantees precise molarity and buffer stability, preventing false positives caused by pH drops.
When conducting purified enzyme assays, researchers must know the exact concentration of the inhibitor at the active site. Sodium (R)-2-hydroxypentanedioate provides 100% immediate availability of the active moiety in aqueous solution [1]. Conversely, cell-permeable analogs like Octyl-(R)-2-hydroxyglutarate require intracellular esterases to cleave the octyl group to become active [2]. Using the octyl ester in cell-free assays yields near-zero inhibition, while using it in cell-based assays results in variable intracellular concentrations depending on cell-line-specific esterase activity. Therefore, the bare sodium salt is the exclusive choice for calculating absolute Ki and IC50 values in purified systems [1].
| Evidence Dimension | Active moiety availability in cell-free assays |
| Target Compound Data | Sodium (R)-2-HG: 100% active moiety immediately available for competitive binding |
| Comparator Or Baseline | Octyl-(R)-2-HG: Requires enzymatic cleavage; inactive in purified cell-free systems |
| Quantified Difference | Absolute control over active-site molarity vs. esterase-dependent variable release |
| Conditions | Purified recombinant α-KG-dependent dioxygenase assays |
Buyers must select the bare sodium salt for structural biology and cell-free kinetics, as esterified analogs are strictly for intact cell models and fail in purified assays.
Due to its precise aqueous solubility and immediate availability of the active moiety, Sodium (R)-2-hydroxypentanedioate is the standard reagent for determining absolute IC50 and Ki values against TET DNA demethylases, JmjC histone demethylases, and prolyl hydroxylases (PHDs) in purified biochemical systems [1].
The stability and high solubility of the sodium salt make it ideal for soaking or co-crystallizing with mutant IDH enzymes or target dioxygenases, allowing researchers to resolve the exact binding modes of the (R)-enantiomer without the structural interference of ester groups or the pH instability of the free acid [2].
As a pure, stable salt, it serves as an essential analytical reference standard for LC-MS/MS and GC-MS metabolomics workflows, enabling the precise quantification of D-2-HG accumulation in tumor biopsies and confirming the enantiomeric purity of clinical samples against L-2-HG baselines [1].